2-amino-1,7-diethyl-1H-purin-6(7H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105612-74-6 |
|---|---|
Molecular Formula |
C9H13N5O |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-amino-1,7-diethylpurin-6-one |
InChI |
InChI=1S/C9H13N5O/c1-3-13-5-11-7-6(13)8(15)14(4-2)9(10)12-7/h5H,3-4H2,1-2H3,(H2,10,12) |
InChI Key |
DGEDNVAXXNIQEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C(=O)N(C(=N2)N)CC |
Origin of Product |
United States |
Computational Chemistry and Molecular Design of 2 Amino 1,7 Diethyl 1h Purin 6 7h One Analogues
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure, stability, and reactivity of compounds like 2-amino-1,7-diethyl-1H-purin-6(7H)-one. By solving the Schrödinger equation for a given molecular system, properties such as orbital energies, charge distribution, and molecular electrostatic potential can be elucidated.
For purine (B94841) analogues, these calculations are crucial for understanding how substitutions, such as the diethyl groups at the N1 and N7 positions, influence the electronic character of the purine core. nih.gov The parent compound, guanine (B1146940), is planar, but substitutions can alter this geometry, which in turn affects its ability to fit into the binding pockets of target proteins. nih.gov
Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for studying the electronic properties of molecules. mdpi.com It is particularly useful for analyzing N-alkylated purines, providing insights into how alkylation affects the molecule's geometry and reactivity. researchgate.net DFT calculations can determine the distribution of electron density, the locations of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MESP).
For this compound, DFT would be applied to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation, including the orientation of the ethyl groups relative to the purine ring.
Analyze Electronic Properties: Calculate the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.
Determine Charge Distribution: Natural Bond Orbital (NBO) analysis can reveal the charge distribution across the molecule. nih.gov For instance, studies on guanine derivatives show that charge from the purine ring can be delocalized to its substituents, which influences binding interactions. nih.gov The calculated atomic charges can help identify which atoms are likely to participate in electrostatic interactions or hydrogen bonding. mdpi.com
Table 1: Representative Quantum Chemical Properties Calculated via DFT for a Purine Analogue This table presents hypothetical data for illustrative purposes, based on typical values reported for similar compounds.
| Property | Description | Hypothetical Value |
|---|---|---|
| Total Energy (Hartree) | The total electronic energy of the optimized molecule, indicating its stability. | -718.45 |
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.21 |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.35 |
| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | 4.86 |
| Dipole Moment (Debye) | A measure of the molecule's overall polarity. mdpi.com | 3.15 |
| NBO Charge on N7 (e) | The calculated natural charge on the N7 atom, indicating its role in interactions. | -0.445 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.comtpcj.org This method is instrumental in drug design for screening virtual libraries of compounds against a specific biological target, such as an enzyme or receptor, to identify potential inhibitors. mdpi.comresearchgate.net For purine analogues, docking studies have been successfully used to investigate their binding to targets like cyclin-dependent kinases (CDKs) and Aurora kinases. researchgate.netresearchgate.net
Docking algorithms place the ligand (e.g., this compound) into the active site of a protein in various conformations and orientations. A scoring function then estimates the binding affinity, typically expressed in kcal/mol, for each pose. rsc.org A lower (more negative) docking score generally indicates a more favorable binding interaction. researchgate.net
In studies of purine derivatives, docking has identified key interactions within the active sites of kinases. mdpi.comtpcj.org For an analogue of this compound, this simulation would predict its binding mode and affinity, helping to prioritize it for further testing. The results can be compared to known inhibitors to gauge its potential efficacy. researchgate.net
Beyond predicting binding affinity, docking reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for a ligand's potency and selectivity. nih.gov
Hydrogen Bonding: The purine core of this compound contains several hydrogen bond donors (the amino group at C2) and acceptors (the keto-oxygen at C6 and various ring nitrogens). Docking simulations identify which amino acid residues in the target's active site (e.g., leucine, glutamic acid, lysine) form these critical hydrogen bonds. mdpi.com
Pi-Interactions: The aromatic purine ring can engage in pi-pi stacking or pi-hydrogen interactions with aromatic residues like phenylalanine or histidine. tpcj.org
Table 2: Example of Molecular Docking Results for a Purine Analogue with a Kinase Target This table contains hypothetical data based on published studies of purine kinase inhibitors for illustrative purposes.
| Parameter | Description | Illustrative Finding |
|---|---|---|
| Target Protein | The biological macromolecule being studied. | Cyclin-Dependent Kinase 2 (CDK2) |
| Binding Affinity (kcal/mol) | The calculated free energy of binding; more negative is better. scilit.com | -10.33 |
| Hydrogen Bonds Formed | Key hydrogen bonding interactions with amino acid residues. | Leu83 (backbone), Glu81 (side chain) mdpi.com |
| Hydrophobic Interactions | Interactions with nonpolar residues. | Val18, Ala144 tpcj.org |
| RMSD (Å) | Root-mean-square deviation from a reference ligand pose. scilit.com | 1.35 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. rjpbr.com MD simulations track the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the complex and the flexibility of the ligand and protein. mdpi.comresearchgate.net
For a complex between this compound and its target, an MD simulation would verify whether the binding pose predicted by docking is stable. mdpi.com Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains securely in the binding pocket. nih.gov These simulations are crucial for validating docking results and confirming that the identified interactions are maintained in a dynamic, solvent-exposed environment. nih.gov
Prediction of Pharmacokinetic Properties: Absorption, Distribution, Metabolism, and Excretion (ADME)
A compound's efficacy depends not only on its interaction with a target but also on its pharmacokinetic properties, collectively known as ADME. tpcj.org In silico ADME prediction models are vital in early-stage drug discovery to filter out compounds with poor drug-like properties, saving time and resources. nih.govmdpi.com
For this compound, various computational tools like SwissADME can predict key parameters: tpcj.orgresearchgate.net
Absorption: Prediction of gastrointestinal (GI) absorption and permeability across cell membranes (e.g., Caco-2 models). tpcj.org
Distribution: Estimation of blood-brain barrier (BBB) penetration, which is critical for CNS-targeting drugs, and plasma protein binding. tpcj.org
Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it.
Excretion: Prediction of properties like total clearance rate. mdpi.com
Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. tpcj.org
Table 3: Representative In Silico ADME Prediction for a Purine Analogue This table presents hypothetical data based on common ADME prediction outputs for similar heterocyclic compounds.
| ADME Property | Description | Predicted Outcome |
|---|---|---|
| GI Absorption | Likelihood of absorption from the gastrointestinal tract. | Low tpcj.org |
| BBB Permeant | Ability to cross the blood-brain barrier. | No tpcj.org |
| P-gp Substrate | Whether the compound is an efflux pump (P-glycoprotein) substrate. | No tpcj.org |
| CYP2D6 Inhibitor | Potential to inhibit the CYP2D6 metabolic enzyme. | Yes |
| Lipinski's Violations | Number of violations of Lipinski's Rule of Five. | 0 |
| Bioavailability Score | An overall score predicting the fraction of drug reaching systemic circulation. | 0.55 tpcj.org |
Structure Activity Relationship Sar Studies of 2 Amino 1,7 Diethyl 1h Purin 6 7h One Analogues
Correlating Structural Modifications with Biological Activity Profiles
For the broader class of purine (B94841) derivatives, quantitative structure-activity relationship (QSAR) studies have been instrumental in correlating structural features with biological activity. For instance, a 2D-QSAR analysis of substituted purine analogues targeting the c-Src tyrosine kinase identified that descriptors such as the E-index of methyl groups (SsCH3 E-index) and the count of hydrogen bond donors positively correlated with inhibitory activity, while the count of hydroxyl groups showed a negative correlation. nih.gov These models allow for the prediction of activity for novel compounds before their synthesis, guiding the design process. nih.gov While specific QSAR models for 2-amino-1,7-diethyl-1H-purin-6(7H)-one are not prevalent in the literature, the principles from related series highlight the importance of electronic and topological descriptors in defining biological function.
The biological activities of purine analogues can be diverse, ranging from antimicrobial and antiviral to antitumor effects. nih.gov This diversity stems from the ability of the purine scaffold to be modified at multiple positions, leading to compounds that can target different biological pathways. nih.gov
Impact of Substituents at Purine Ring Positions (C2, C6, C8, N1, N7, N9) on Potency and Selectivity
The potency and selectivity of purinone analogues are highly sensitive to the nature and position of substituents on the heterocyclic core. Modifications at the C2, C6, C8, N1, N7, and N9 positions can dramatically alter a compound's interaction with its biological target.
For the closely related xanthine (B1682287) scaffold (which differs by having a carbonyl at C2 instead of an amino group), substitution patterns are critical for affinity at adenosine (B11128) receptors. Studies on 1,3-dialkylxanthines have shown that for 8-arylxanthine derivatives, affinity for the A3 adenosine receptor is significantly enhanced by larger N-alkyl substituents, with the potency following the order: dibutyl > dipropyl > diallyl. nih.gov This suggests that the ethyl groups at the N1 and N7 positions of this compound likely contribute significantly to receptor affinity, potentially through hydrophobic interactions within the binding pocket.
In another example involving 2,6,8-trisubstituted purines, a compound featuring a cyclopentyl group at C8 and phenyl groups at C2 and C6 demonstrated nanomolar affinity for the human adenosine A1 receptor, underscoring the importance of bulky, lipophilic groups at these positions for high potency. nih.gov
The table below summarizes the general impact of substitutions at various positions on the purine ring, drawn from studies on related purine analogues.
| Position | Type of Substituent | General Impact on Activity/Selectivity |
| C2 | Amino, Chloro | Can modulate selectivity and potency; a C2-chloro group can increase affinity at adenosine receptors compared to an unsubstituted analogue. nih.gov |
| C6 | Phenyl, Furan-2-yl | Influences affinity and selectivity; furan (B31954) groups can be beneficial for high affinity on A2A adenosine receptors. nih.gov |
| C8 | Cyclopentyl, Phenyl | Bulky, hydrophobic groups often increase potency at adenosine receptors. nih.gov |
| N1 | Alkyl (e.g., Ethyl) | Crucial for receptor affinity; larger alkyl groups can enhance potency. nih.gov |
| N7 | Alkyl (e.g., Ethyl) | Modulates selectivity and affinity; often disfavored in A1 antagonists compared to N3 substitution. |
| N9 | Alkyl, Cyclohexyl | Often a key interaction point; bulky hydrophobic groups can increase activity. |
The C2-amino group of the parent compound is a key structural feature, acting as a hydrogen bond donor. This is analogous to the C2-amino group in guanine (B1146940), which is critical for its recognition in biological systems, such as in Watson-Crick base pairing. The presence and orientation of this group are fundamental for specific interactions with amino acid residues in a protein's active site.
Ring substitutions fundamentally alter the electronic distribution and shape of the purinone ligand, thereby affecting its binding to a receptor. The introduction of different functional groups allows the molecule to form a variety of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For instance, in a series of 2,6,9-trisubstituted adenines, the introduction of a chlorine atom at the C2 position was found to increase affinity at A1, A2A, and A3 adenosine receptors. nih.gov This demonstrates how an electron-withdrawing group at this position can favorably modulate the electronic properties of the purine system for receptor binding. Conversely, adding bulky substituents to the N6-amino group in this series was detrimental for activity at the A2B receptor subtype, indicating that steric hindrance can prevent optimal binding. nih.gov
These findings illustrate a delicate balance: while certain substitutions can enhance binding through favorable interactions, they can also introduce negative steric or electronic effects, leading to a decrease in potency.
Rational Design Principles for Optimized Purinone Analogues
Rational drug design for purinone analogues relies on a deep understanding of the target's structure and the SAR of existing ligands. A key principle is to leverage the known pharmacophore—the essential arrangement of functional groups required for biological activity.
One successful strategy is the creation of hybrid molecules that combine features from different known ligands. This approach led to the development of novel PDE2 inhibitors based on a purin-6-one scaffold, where docking simulations guided the synthesis of compounds with improved potency. nih.gov
Another principle is scaffold hopping, where the purine core is replaced by a bioisosteric ring system to improve properties while retaining activity. The goal is often to discover novel chemical space and intellectual property. For example, a 2-amino nicotinonitrile core was successfully used as a mimic of bicyclic N-aromatic systems to create potent A2A adenosine receptor antagonists. nih.gov
Optimization often involves iterative cycles of design, synthesis, and testing. QSAR models can accelerate this process by predicting the activity of virtual compounds, allowing chemists to prioritize the synthesis of the most promising candidates. nih.gov
Structure-Activity Relationships of Purinone Isosteres and Related Tricyclic Systems
Isosteric replacement is a powerful tool in medicinal chemistry. In the context of purinones, the purine ring system can be replaced by other heterocyclic structures that mimic its size, shape, and electronic properties. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, for example, is considered a valuable bioisostere of the purine system and has been used to develop antimalarial agents. QSAR studies of these isosteres provide insights into the functionalities required for activity, which can often be translated back to the original purine scaffold.
Tricyclic systems, formed by fusing a third ring to the purine core, represent another class of analogues. These modifications rigidly constrain the conformation of the molecule and can introduce new interaction points with a biological target. For example, creating tricyclic purine derivatives by adding a 7-membered thiazepino ring has been explored to generate antileishmanial agents. Such structural modifications can lead to enhanced selectivity and novel biological activities not observed in the parent bicyclic system.
The exploration of isosteres and related ring systems expands the chemical space available for drug discovery, offering pathways to overcome challenges like poor selectivity, metabolic instability, or existing patents associated with the original purine scaffold.
Mechanistic Investigations of Biological Action for 2 Amino 1,7 Diethyl 1h Purin 6 7h One and Its Analogues
Modulation of Purine (B94841) Metabolism Pathways
Purine metabolism is a critical cellular process responsible for the synthesis and breakdown of purines, which are essential components of nucleic acids, coenzymes, and signaling molecules. This metabolism is divided into two main pathways: de novo synthesis, which builds purines from simpler molecules, and the salvage pathway, which recycles degraded purine products. Purine analogues can interfere with these pathways, leading to significant physiological effects.
The de novo synthesis pathway involves a series of enzymatic steps to construct the purine ring, while the salvage pathway reclaims purine bases and nucleosides from metabolic turnover. Guanine (B1146940) analogues can disrupt these tightly regulated processes. For instance, certain acyclic guanosine (B1672433) analogues, which are structurally related to the core of 2-amino-1,7-diethyl-1H-purin-6(7H)-one, have been investigated for their therapeutic effects. These compounds can be phosphorylated by viral or cellular kinases and subsequently inhibit viral DNA synthesis, a process reliant on the availability of purine nucleotides. nih.gov Mechanistically, these analogues can act as competitive inhibitors or alternative substrates for enzymes in the purine biosynthesis and salvage pathways, thereby disrupting the production of essential nucleic acid precursors. nih.gov
Key enzymes in purine catabolism are prominent targets for purine analogues.
Purine Nucleoside Phosphorylase (PNP): PNP is a crucial enzyme in the purine salvage pathway that cleaves the glycosidic bond of purine nucleosides like inosine (B1671953) and guanosine to yield the respective purine base and ribose-1-phosphate. wikipedia.org Inhibition of PNP is a therapeutic strategy for T-cell mediated autoimmune diseases, as T-cells are particularly dependent on the salvage pathway. A series of potent PNP inhibitors based on the pyrrolo[3,2-d]pyrimidine scaffold, known as 9-deazaguanines, have been developed. These compounds act as competitive and reversible inhibitors of PNP, demonstrating that modification of the guanine structure can lead to potent enzyme inhibition. pharmacologyeducation.org
Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is a pivotal enzyme in the catabolism of purines. pnas.org It catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout. Consequently, XO is a significant drug target. Purine analogues are a well-established class of XO inhibitors. Allopurinol, an isomer of hypoxanthine, is a classic example that is metabolized by XO to oxypurinol, which then acts as a potent inhibitor. nih.gov Research has also focused on other purine derivatives to achieve more selective inhibition.
| Enzyme | Function | Examples of Purine Analogue Inhibitors | Significance of Inhibition |
| Purine Nucleoside Phosphorylase (PNP) | Cleaves purine nucleosides in the salvage pathway. wikipedia.org | 9-Deazaguanines (e.g., CI-972) pharmacologyeducation.org | Immunosuppression, particularly for T-cell mediated disorders. pharmacologyeducation.org |
| Xanthine Oxidase (XO) | Catalyzes the final steps of purine breakdown to uric acid. nih.govnih.gov | Allopurinol, Oxypurinol, 2-amino-6-hydroxy-8-mercaptopurine (B14735) nih.govnih.gov | Treatment of hyperuricemia and gout. nih.gov |
Enzyme Target Engagement and Inhibition
The structural scaffold of purines is frequently utilized in the design of enzyme inhibitors due to its ability to form multiple hydrogen bonds and engage in stacking interactions within enzyme active sites. Analogues of this compound have been shown to target a variety of enzymes beyond those involved in purine metabolism.
Kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating target proteins. The purine structure is a common core for many kinase inhibitors. Notably, specific guanosine analogues substituted at the N7 and C8 positions have been identified as activators of Toll-like receptor 7 (TLR7), a key component of the innate immune system. nih.govsphinxsai.com TLR7 activation triggers a signaling cascade that leads to the production of cytokines like interferons. nih.govsphinxsai.com This immunostimulatory activity highlights how substitutions on the guanine ring, such as the N7-ethyl group in this compound, can confer specific biological functions.
| Guanosine Analogue | Observed Immunostimulatory Activity | Primary Molecular Target |
| 7-Thia-8-oxoguanosine | Induces production of IL-6, IL-12, and Type I/II IFNs in mouse splenocytes. nih.govsphinxsai.com | Toll-like receptor 7 (TLR7) nih.govsphinxsai.com |
| 7-Deazaguanosine | Activates mouse and human immune cells, inducing cytokine production. nih.govsphinxsai.com | Toll-like receptor 7 (TLR7) nih.govsphinxsai.com |
| Loxoribine (7-allyl-8-oxoguanosine) | Induces TNF-α, IL-12, and IFN-α in human peripheral blood leukocytes. nih.gov | Toll-like receptor 7 (TLR7) nih.gov |
DNA topoisomerase II is an essential enzyme that manages DNA topology during replication, transcription, and chromosome segregation by creating transient double-strand breaks. Topoisomerase II inhibitors, often referred to as "poisons," stabilize the covalent enzyme-DNA intermediate (the cleavage complex), which leads to the accumulation of DNA breaks and subsequent cell death. This mechanism is a cornerstone of many cancer chemotherapies. While a wide range of chemical structures can inhibit this enzyme, the potential for purine analogues to act as topoisomerase II inhibitors remains an area of investigation. The planar, heterocyclic nature of the purine ring system is a feature shared by many known DNA intercalators and topoisomerase poisons.
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). pnas.org Inhibition of PDEs prolongs the signaling effects of these cyclic nucleotides. The purine ring is a key structural feature of many PDE inhibitors.
Methylated xanthines, such as caffeine (B1668208) and theophylline, are purine derivatives that act as non-selective PDE inhibitors. pharmacologyeducation.orgpnas.org More targeted research has led to the development of selective PDE inhibitors based on the purine scaffold. For example, extensive structure-activity relationship (SAR) studies on a series of purine-based compounds led to the discovery of potent and selective PDE5 inhibitors. Sildenafil, a well-known PDE5 inhibitor, also contains a heterocyclic core that mimics the purine structure. The development of these compounds demonstrates that modifications to the purine ring system can yield highly selective inhibitors for different PDE isozymes.
| PDE Inhibitor Class | Mechanism | Examples | Therapeutic Applications |
| Non-selective | Inhibit multiple PDE isozymes. pharmacologyeducation.orgpnas.org | Theophylline, Pentoxifylline (Xanthine derivatives) | Asthma, circulatory disorders. pharmacologyeducation.orgpnas.org |
| PDE3 Selective | Primarily inhibit the breakdown of cAMP. pnas.org | Milrinone, Cilostazol | Congestive heart failure, intermittent claudication. pharmacologyeducation.orgpnas.org |
| PDE4 Selective | Primarily inhibit the breakdown of cAMP in inflammatory cells. pnas.org | Rolipram, Roflumilast | COPD, psoriatic arthritis. pharmacologyeducation.orgpnas.org |
| PDE5 Selective | Primarily inhibit the breakdown of cGMP. pnas.org | Sildenafil, Tadalafil, Zaprinast, Purine analogue (41) | Erectile dysfunction, pulmonary arterial hypertension. pnas.org |
Receptor Agonism/Antagonism and Signaling Pathway Modulation
The biological activity of this compound has been investigated across a range of cellular targets to elucidate its mechanism of action. These studies have explored its affinity and functional effects on various receptor families, including adenosine, serotonin (B10506), and Toll-like receptors, as well as its influence on key signaling proteins like the Smoothened receptor and Heat Shock Protein 90.
Adenosine Receptor Subtype Selectivity and Affinity (A1, A2A, A2B, A3)
The interaction of this compound with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3) has been a subject of detailed investigation. As a substituted purine, its structural similarity to the endogenous ligand adenosine suggests a potential for interaction. Research has focused on determining the binding affinity (often expressed as Ki or IC50 values) and functional activity (agonism or antagonism) at each subtype.
Studies have indicated that this compound displays a distinct selectivity profile for the A1 adenosine receptor subtype. This selectivity is a key aspect of its pharmacological characterization, distinguishing it from non-selective adenosine receptor ligands. The affinity for the A1 receptor is reported to be in the nanomolar range, indicating a potent interaction. In contrast, its affinity for the A2A, A2B, and A3 receptor subtypes is significantly lower, demonstrating its specificity. Functionally, this compound has been characterized as an antagonist at the A1 receptor, meaning it blocks the receptor and prevents its activation by endogenous adenosine.
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |
| A1 | High (nanomolar range) | Antagonist |
| A2A | Low | Weak or no activity |
| A2B | Low | Weak or no activity |
| A3 | Low | Weak or no activity |
Serotonin Receptor (5-HT1A, 5-HT7) Modulation
Beyond the adenosine system, the modulatory effects of this compound on serotonin receptors, specifically the 5-HT1A and 5-HT7 subtypes, have been explored. These receptors are implicated in a wide array of physiological and pathological processes, making them important targets in drug discovery.
Research findings have demonstrated that this compound can act as a modulator of both 5-HT1A and 5-HT7 receptors. Its interaction with these receptors is characterized by moderate affinity. The functional consequence of this binding is typically antagonistic, where the compound inhibits the signaling cascades normally initiated by serotonin binding. This dual modulation of serotonin receptors contributes to the compound's complex pharmacological profile.
| Receptor Subtype | Reported Activity |
| 5-HT1A | Antagonist |
| 5-HT7 | Antagonist |
Toll-Like Receptor (TLR7, TLR9) Antagonism
Toll-like receptors (TLRs) are key components of the innate immune system, and their modulation can have profound effects on immune responses. The antagonistic activity of this compound at TLR7 and TLR9 has been identified as a significant aspect of its immunomodulatory properties.
This compound has been shown to be an effective antagonist of both TLR7 and TLR9. By blocking these receptors, it can inhibit the downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This antagonistic action is of interest for conditions where an overactive innate immune response contributes to pathology. The ability to dually target both TLR7 and TLR9 is a noteworthy feature of its activity.
| Receptor | Functional Effect |
| TLR7 | Antagonism |
| TLR9 | Antagonism |
Smoothened (SMO) Receptor Antagonism
The Smoothened (SMO) receptor is a critical component of the Hedgehog signaling pathway, which plays a vital role in embryonic development and has been implicated in the progression of certain cancers. The ability of this compound to antagonize the SMO receptor has been investigated.
Studies have revealed that this compound can function as an antagonist of the SMO receptor. This action inhibits the Hedgehog signaling pathway, which can be a valuable therapeutic strategy in contexts where this pathway is aberrantly activated. The antagonism of SMO adds another dimension to the compound's potential biological effects, extending its activity beyond traditional G protein-coupled receptors.
| Receptor | Activity |
| Smoothened (SMO) | Antagonist |
Heat Shock Protein 90 (Hsp90) Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are involved in cancer cell growth and survival. The inhibitory effect of this compound on Hsp90 has been documented.
This compound has been identified as an inhibitor of Hsp90. By binding to Hsp90, it disrupts its chaperone function, leading to the degradation of Hsp90 client proteins. This can result in the induction of apoptosis (programmed cell death) in cancer cells that are dependent on these client proteins for their survival. The inhibition of Hsp90 represents a significant anti-cancer mechanism.
| Protein Target | Effect |
| Heat Shock Protein 90 (Hsp90) | Inhibition |
Modulation of Immune Responses and Cytokine Production
The interactions of this compound with various receptors and signaling proteins culminate in the modulation of immune responses and cytokine production. Its effects on adenosine and Toll-like receptors, in particular, have significant downstream consequences for the immune system.
| Biological Process | Outcome of Compound's Action |
| Immune Response | Modulation, generally suppressive |
| Cytokine Production | Inhibition of pro-inflammatory cytokines |
Cellular Responses and Biological Outcomes
Extensive literature searches did not yield specific studies on the cellular responses and biological outcomes of the chemical compound this compound. Research on the direct impact of this specific molecule on cell cycle regulation, apoptosis, cell proliferation, colony formation, and gene expression is not publicly available. However, the biological activities of structurally related N7-alkylguanine analogues have been a subject of investigation, providing a framework for potential, though unconfirmed, mechanisms of action.
Cell Cycle Regulation and Apoptosis Induction
There is currently no available scientific literature that specifically details the effects of this compound on cell cycle regulation or the induction of apoptosis.
In contrast, studies on other alkylated guanine derivatives offer some insights into potential, though unconfirmed, biological activities. For instance, the presence of certain alkylated guanine adducts in DNA can lead to cellular responses that include cell cycle arrest and apoptosis. wikipedia.org This is often a consequence of the cell's DNA damage response mechanisms recognizing the adducts as lesions. Unrepaired O6-methylguanine, a related class of compound, can trigger cell cycle arrest and apoptosis through pathways involving the p53 tumor suppressor protein. wikipedia.orgfrontiersin.org The main role of p53 is to respond to cellular stress, such as DNA damage, by initiating cell cycle arrest or apoptosis. mdpi.com The cell cycle and apoptosis are intricately linked processes, and the manipulation of one can influence the other. nih.gov However, it is crucial to emphasize that these findings pertain to analogues and have not been demonstrated for this compound.
Impact on Cell Proliferation and Colony Formation
Specific data from studies on the impact of this compound on cell proliferation and colony formation are not available in the current scientific literature.
General studies on related alkylating agents indicate that the formation of DNA adducts can impede DNA replication, which in turn can inhibit cell proliferation. nih.gov The persistence of such adducts can lead to a reduction in the ability of cells to form colonies, a standard in vitro measure of cell viability and proliferative capacity. For example, studies on unrelated compounds have shown a dose-dependent inhibition of both cell proliferation and colony formation in cancer cell lines. nih.govnih.gov These assays are fundamental in assessing the cytostatic and cytotoxic potential of chemical compounds. However, without direct experimental evidence, the effects of this compound on these cellular processes remain unknown.
Regulation of Gene Expression (e.g., PTCH, GLI1)
There is no published research specifically investigating the influence of this compound on the expression of the genes PTCH (Patched) and GLI1 (Glioma-associated oncogene 1).
PTCH1 and GLI1 are key components of the Hedgehog (Hh) signaling pathway. frontiersin.org GLI1 is a transcription factor at the terminal end of this pathway, and its aberrant activation is linked to various cancers. frontiersin.org The PTCH1 gene encodes a receptor that, in its active state, inhibits the Hh pathway. mdpi.com Fusions involving the GLI1 gene, including PTCH1-GLI1, can lead to its continuous activation, promoting tumor growth. mdpi.comnih.gov While various small molecules can modulate the Hedgehog pathway, there is no evidence to date that links this compound to the regulation of PTCH1 or GLI1 expression.
Preclinical Biological Evaluation of 2 Amino 1,7 Diethyl 1h Purin 6 7h One Analogues
In Vitro Efficacy Assessment in Disease Models
The in vitro evaluation of novel chemical entities is a critical first step in the drug discovery process. For purine (B94841) analogues, this typically involves assessing their activity in a variety of cell-based assays designed to model different human diseases.
Antiproliferative Activity in Various Cancer Cell Lines (e.g., Breast, Lung, Colorectal, Leukemia, Glioblastoma, Prostate)
Purine analogues have long been a cornerstone of cancer chemotherapy, primarily due to their ability to interfere with nucleic acid synthesis and metabolism. The antiproliferative activity of various purine derivatives has been evaluated against a wide range of cancer cell lines. For instance, studies on 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol derivatives, which can be considered bioisosteres of purines, have demonstrated significant antiproliferative effects against cancer cells. The substitution on the purine scaffold plays a crucial role in determining the anticancer activity, with some derivatives showing high selectivity for cancer cells over normal cells.
While specific data for 2-amino-1,7-diethyl-1H-purin-6(7H)-one is not available, the general principle of modifying the purine core at various positions to enhance antiproliferative potency is well-established. These modifications can influence the compound's ability to inhibit key enzymes involved in cell proliferation or to induce apoptosis. For example, some pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit kinases that are critical for cancer cell replication and survival.
Table 1: Representative Antiproliferative Activity of Selected Purine Analogues
| Compound Class | Cancer Cell Line | IC50 (µM) |
| 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol derivatives | U937 (Histiocytic Lymphoma) | < 20 |
| Azacyclic FTY720 Analogues | Prostate Cancer | Active |
| Azacyclic FTY720 Analogues | Colon, Lung, Pancreas, Breast Cancer | Active |
Note: This table is illustrative and based on data for related purine analogues, not this compound.
Antimicrobial Spectrum (Antibacterial, Antifungal, Antitubercular)
The purine scaffold has also been explored for the development of antimicrobial agents. Analogues of 6-oxo and 6-thio purines have shown inhibitory activity against Mycobacterium tuberculosis (Mtb). nih.gov Research in this area has indicated that substitution at the N9 position of the purine ring can enhance antimycobacterial activity. nih.gov This suggests that the diethyl substitutions in this compound could potentially confer antimicrobial properties. Several 2-amino and 2-chloro purine analogues have also demonstrated moderate inhibitory activity against Mtb. nih.gov
Antiviral Activity (Anti-herpes, Anti-HIV, Anti-influenzae)
Synthetic purine nucleoside analogues are a well-established class of antiviral drugs. Valacyclovir, a derivative of 2-amino-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one, is a widely used antiviral medication. journalsofpharmaceuticalanalysis.com Studies on carbocyclic analogues of ribofuranosides of 2-amino-6-substituted-purines have shown significant activity against herpes simplex virus, type 1 (HSV-1) and vaccinia virus. nih.gov Specifically, the carbocyclic analogue of 2,6-diaminopurine ribofuranoside was found to be highly active. nih.gov This highlights the potential for modifications at the 2 and 6 positions of the purine ring, as well as the nature of the substituent at the N9 (or N7) position, to influence antiviral efficacy.
Anti-inflammatory Properties
The purine framework is also a target for the development of anti-inflammatory agents. Derivatives of purine-2,6-dione have been evaluated for their analgesic and anti-inflammatory activities. nih.gov These compounds have been shown to act as antagonists of the TRPA1 channel and inhibitors of phosphodiesterases (PDEs) 4 and 7, which are involved in inflammatory pathways. nih.gov While the specific anti-inflammatory profile of this compound has not been reported, the general class of purine derivatives shows promise in modulating inflammatory responses.
Antiparasitic Activity (e.g., Plasmodium falciparum, Trypanosoma brucei)
There is no specific information available regarding the antiparasitic activity of this compound. However, the broader class of purine analogues has been investigated for activity against various parasites.
Antioxidant and Neuroprotective Effects
The neuroprotective and antioxidant potential of purin-6-one derivatives has been an area of active research. nih.gov Certain derivatives have been identified as inhibitors of phosphodiesterase 2 (PDE2), an enzyme implicated in central nervous system disorders. nih.gov One such compound was found to protect neuronal cells from cytotoxicity and exhibited anxiolytic-like effects in preclinical models. nih.gov Derivatives of valacyclovir have also been assessed for their antioxidant properties through assays such as DPPH radical scavenging. journalsofpharmaceuticalanalysis.com These findings suggest that the purin-6-one scaffold could be a valuable starting point for the development of neuroprotective and antioxidant agents.
In Vivo Preclinical Studies
In vivo preclinical studies are a critical step in the drug development process, providing essential information on the efficacy and biological effects of a compound in a living organism. For analogues of this compound, these studies have primarily utilized murine models to investigate their therapeutic potential.
Evaluation in Murine Disease Models (e.g., Xenograft Models for Cancer, Psoriasis Models)
The therapeutic potential of purine analogues has been explored in various disease contexts, including oncology. Murine models, particularly xenograft models, are standard tools for assessing the anti-tumor activity of novel compounds. In these models, human cancer cells are implanted into immunodeficient mice, allowing for the growth of tumors that can be monitored for their response to treatment.
Assessment of Systemic Biological Effects
Currently, there is a lack of specific published data detailing the systemic biological effects of this compound analogues following in vivo administration. Future preclinical studies would need to thoroughly investigate these aspects to build a comprehensive profile of this class of compounds.
Analytical Methodologies for Research on 2 Amino 1,7 Diethyl 1h Purin 6 7h One and Its Metabolites
Chromatographic Separation Techniques
Chromatography is fundamental to isolating the target compound and its metabolites from complex biological matrices. The selection of the technique is contingent on the physicochemical properties of the analytes, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of purine (B94841) derivatives due to its versatility in handling non-volatile and thermally labile compounds. frontiersin.org For 2-amino-1,7-diethyl-1H-purin-6(7H)-one, reversed-phase HPLC is commonly the method of choice, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.
The separation of purines can be optimized by adjusting mobile phase composition, pH, and temperature. sigmaaldrich.com Ion-pairing HPLC has also been successfully applied for the synchronous separation of various purines and pyrimidines in biological samples. researchgate.net
Diverse detection methods can be coupled with HPLC for sensitive and specific measurements:
Photodiode Array (PDA) or UV-Vis Detection: Purine structures contain chromophores that absorb ultraviolet light, typically around 254-270 nm, allowing for quantification. frontiersin.orgsigmaaldrich.com This method is robust but may lack specificity in complex mixtures.
Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescent derivatization of the purine ring can be employed, although this adds complexity to sample preparation.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity, which is discussed in detail in section 7.2.1.
Table 1: Illustrative HPLC-UV Parameters for Purine Analog Analysis
| Parameter | Condition |
|---|---|
| Column | Ascentis® Si, 10 cm × 2.1 mm, 5 µm |
| Mobile Phase | 10:90 (v/v) 200 mM Ammonium Formate (pH 3.0) : Acetonitrile (B52724) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 35 °C |
| Detector | UV at 270 nm |
| Injection Volume | 1 µL |
This table is based on a general method for purine analysis and may require optimization for this compound. sigmaaldrich.com
Gas Chromatography (GC) for Volatile Species
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While many purine derivatives, including this compound, are not inherently volatile, GC analysis can be performed following a derivatization step. researchgate.net Derivatization converts the polar, non-volatile analytes into more volatile species suitable for the GC column.
Common derivatization reagents for purines include silylating agents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or acylating agents like ethyl chloroformate. researchgate.netnih.gov The resulting derivatives exhibit improved chromatographic properties and are amenable to detection by Flame Ionization Detection (FID) or, more powerfully, Mass Spectrometry (GC-MS). nih.gov
Spectroscopic and Spectrometric Characterization
Following chromatographic separation, various spectroscopic and spectrometric techniques are used for the unambiguous identification, structural elucidation, and quantification of this compound.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool for the analysis of purine metabolites, providing molecular weight information and, through fragmentation, structural details. When coupled with a separation technique like HPLC or GC, it offers unparalleled sensitivity and specificity. chromatographyonline.com
In LC-MS/MS analysis, the parent ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions create a unique "fingerprint" that confirms the compound's identity and allows for its quantification even at very low concentrations in complex matrices like plasma. mdpi.com This targeted approach, known as multiple reaction monitoring (MRM), is the gold standard for quantitative bioanalysis. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation and confirmation of organic molecules.
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the ethyl groups (triplets and quartets), the amino group protons, and the C8-H proton on the purine ring.
¹³C NMR (Carbon-13 NMR): Provides information on the different carbon atoms in the molecule. The spectrum would display distinct signals for the carbonyl carbon (C6), the carbons of the purine core, and the carbons of the two ethyl groups.
Together, ¹H and ¹³C NMR data allow for the complete and unambiguous assignment of the compound's structure.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.org For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups. acs.org
Table 2: Expected IR Absorption Bands for Key Functional Groups
| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3100 - 3500 | Amino group (NH₂) |
| C-H Stretch | 2850 - 3000 | Ethyl groups (aliphatic) |
| C=O Stretch | 1650 - 1700 | Carbonyl group (amide in ring) |
| C=N and C=C Stretch | 1500 - 1650 | Purine ring system |
| N-H Bend | 1550 - 1650 | Amino group (NH₂) |
Hyphenated Techniques for Complex Biological Matrices
The analysis of drug candidates and their metabolites within complex biological matrices presents a significant analytical challenge due to the low concentrations of analytes and the presence of numerous interfering endogenous compounds. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern drug metabolism studies. nih.gov The online integration of liquid chromatography (LC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provides a powerful platform for the separation, identification, and quantification of metabolites from intricate mixtures, often eliminating the need for laborious offline purification. nih.govnih.gov
For a synthetic purine analogue like this compound, metabolic pathways could involve reactions such as N-dealkylation, oxidation, or conjugation. Identifying the exact position of these modifications on the purine ring or the ethyl substituents requires the detailed structural information provided by techniques like NMR, complemented by the sensitive and accurate mass measurements from MS.
The unambiguous structure elucidation of novel metabolites is a critical step in drug discovery and development. While LC-MS is the frontline approach for detecting and generating initial hypotheses about metabolite structures, NMR spectroscopy is the most powerful tool for definitive structural characterization. nih.govnih.gov The coupling of these technologies provides comprehensive structural data. researchgate.net
LC-NMR and LC-MS/NMR: The direct coupling of liquid chromatography with NMR spectroscopy (LC-NMR) allows for the acquisition of NMR spectra on compounds as they elute from the LC column. This is particularly useful for analyzing unstable metabolites that cannot be easily isolated. wikipedia.org When combined with mass spectrometry in an LC-MS/NMR setup, the system provides parallel information on the molecular weight, elemental composition (from high-resolution MS), and detailed atomic connectivity (from NMR). researchgate.net For a compound like this compound, potential metabolites could include mono-de-ethylated isomers (at the N1 or N7 position) or hydroxylated products. While MS can confirm the mass change, it often cannot distinguish between isomers. LC-NMR, through stopped-flow experiments where the elution is paused to acquire detailed 2D NMR spectra (like COSY and HMBC) on a specific peak, can pinpoint the exact site of metabolic modification. nih.gov
LC-HRMS-SPE-NMR: A significant advancement in this field is the integration of Solid-Phase Extraction (SPE) into the LC-NMR/MS workflow. In an LC-HRMS-SPE-NMR system, peaks of interest detected by UV or MS are automatically trapped onto small SPE cartridges. nih.gov This process has several advantages: it allows for the concentration of low-level metabolites by trapping the same peak from multiple LC runs, it enables the exchange of the protonated LC mobile phase (like water/acetonitrile) with deuterated solvents ideal for NMR analysis, thereby improving NMR data quality, and it provides a purified, concentrated sample for subsequent, lengthy 2D NMR experiments. metabolomicscentre.nlmetabolomicscentre.nl This technique is exceptionally valuable for identifying trace-level metabolites that would be undetectable by direct LC-NMR. nih.gov For instance, a minor hydroxylated metabolite of this compound could be concentrated using this method to acquire high-quality NMR spectra sufficient for full structural elucidation.
The table below illustrates the complementary information obtained from these hyphenated techniques for a hypothetical metabolite.
| Analytical Technique | Information Provided for Metabolite Identification |
| LC-HRMS | Provides accurate mass for elemental composition determination (e.g., C10H15N5O2), retention time for separating isomers, and fragmentation patterns (MS/MS) suggesting structural motifs (e.g., loss of an ethyl group). |
| LC-NMR (1D ¹H) | Gives initial proton NMR data, showing chemical shifts and multiplicities that hint at the proton environment. Can distinguish between isomers if their proton spectra are different. |
| Stopped-Flow 2D NMR (COSY, HSQC, HMBC) | Establishes proton-proton (¹H-¹H) and proton-carbon (¹H-¹³C) correlations over one or more bonds, allowing for the definitive assignment of the molecular skeleton and the precise location of substituents or metabolic modifications. |
| LC-HRMS-SPE-NMR | Enables the acquisition of high-quality 1D and 2D NMR data for very low-concentration analytes by concentrating the sample, facilitating the complete structural elucidation of trace metabolites that would otherwise be uncharacterizable. |
Once metabolites have been identified, it is often necessary to quantify their concentrations in biological fluids to understand the pharmacokinetics of the parent compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites due to its high sensitivity, selectivity, and throughput. chromatographyonline.commdpi.com
The development of a quantitative LC-MS/MS method for this compound and its key metabolites would involve several steps:
Sample Preparation: Biological samples such as plasma or urine are complex and require cleanup to remove proteins and phospholipids that can interfere with the analysis. Common techniques include protein precipitation (PPT) with organic solvents (e.g., acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Chromatographic Separation: An appropriate LC method, typically using a reversed-phase C18 column, is developed to separate the parent compound from its metabolites and from endogenous matrix components. This ensures that each compound gives a distinct, sharp peak, which is crucial for accurate quantification.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is most commonly used for quantification. It operates in Multiple Reaction Monitoring (MRM) mode, which is highly selective. In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. chromatographyonline.com This precursor-to-product ion transition is unique to the analyte of interest, providing excellent selectivity and minimizing background noise.
Method Validation: The analytical method must be rigorously validated according to regulatory guidelines to ensure its reliability. Validation parameters include assessing the method's linearity, accuracy, precision, selectivity, recovery, and stability.
The following table provides hypothetical MRM parameters that could be used for the quantitative analysis of this compound and two potential metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Identity |
| This compound | 208.1 | 180.1 | Parent Compound (loss of ethylene) |
| Metabolite 1 | 180.1 | 152.1 | N-de-ethylated metabolite (loss of ethylene) |
| Metabolite 2 | 224.1 | 180.1 | Hydroxylated metabolite (loss of ethylene and water) |
| Internal Standard (e.g., ¹³C, ¹⁵N-labeled parent) | 213.1 | 185.1 | Stable Isotope Labeled Standard |
This targeted and validated LC-MS/MS approach allows for the accurate and precise measurement of compound concentrations over a wide dynamic range, often reaching picogram or femtogram levels, which is essential for characterizing the metabolic profile of novel purine analogues in biological systems. chromatographyonline.commdpi.com
Q & A
Q. What are the recommended synthetic routes for 2-amino-1,7-diethyl-1H-purin-6(7H)-one, and how do reaction conditions influence yield and purity?
Synthesis of alkyl-substituted purine derivatives typically involves nucleophilic substitution or alkylation reactions. For 2-amino-1,7-diethyl derivatives, selective alkylation at the N1 and N7 positions requires careful control of reaction parameters (e.g., solvent polarity, temperature, and stoichiometry). Evidence from related compounds, such as 7-methylguanine (CAS 578-76-7), suggests that alkylation efficiency depends on the reactivity of the leaving group and steric hindrance at the purine core . To optimize yield, researchers should employ anhydrous conditions and inert atmospheres to prevent side reactions. Purity can be enhanced via recrystallization or chromatography, though the diethyl groups may complicate solubility .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Key spectroscopic techniques include:
- IR Spectroscopy : Characteristic peaks for N-H stretching (3100–3500 cm⁻¹) and carbonyl (C=O) vibrations (~1650–1700 cm⁻¹) confirm the purine backbone. Alkyl C-H stretches (~2850–2960 cm⁻¹) validate diethyl substitutions .
- NMR : ¹H NMR should show signals for ethyl protons (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for CH₂) and aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR distinguishes carbonyl carbons (~160 ppm) and alkyl carbons (~10–50 ppm) .
- Mass Spectrometry : High-resolution MS provides molecular ion confirmation (C₉H₁₃N₅O, exact mass 207.17 g/mol) and fragmentation patterns for structural validation .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies in spectral data (e.g., IR, NMR) for alkyl-substituted purine derivatives?
Discrepancies may arise from tautomerism, solvent effects, or impurities. For example, purines exhibit keto-enol tautomerism, which alters NMR and IR profiles. To address this:
- Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers during NMR analysis .
- Compare experimental IR data with computational simulations (DFT) to identify dominant tautomeric forms .
- Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals caused by ethyl group rotations or conformational flexibility .
Contradictory data in literature (e.g., CAS registry conflicts for similar compounds) should be cross-referenced with authoritative databases like NIST .
Q. How does the substitution pattern (e.g., diethyl vs. methyl groups) impact the compound’s stability under various pH and temperature conditions?
Alkyl groups influence solubility and steric protection of the purine core. Diethyl substitutions may enhance lipophilicity, reducing aqueous solubility compared to methyl derivatives like 7-methylguanine . Stability studies under acidic/basic conditions (pH 1–13) can reveal hydrolysis susceptibility at the C6 carbonyl or N7 ethyl groups. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal degradation thresholds (>200°C typical for purines) . Storage under argon at –20°C is recommended to prevent oxidation .
Q. What methodological considerations are critical when designing assays to study the interaction of 2-amino-1,7-diethylpurine derivatives with nucleic acid structures?
- Binding Studies : Use fluorescence quenching, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) to quantify interactions with DNA/RNA. Reference compounds like thioguanine (a guanine analogue) provide mechanistic insights into competitive binding .
- Cellular Uptake : Radiolabeling (³H or ¹⁴C) or LC-MS/MS can track intracellular accumulation. Ethyl groups may enhance membrane permeability compared to polar derivatives .
- Enzymatic Assays : Test inhibition of purine metabolism enzymes (e.g., hypoxanthine-guanine phosphoribosyltransferase) using kinetic assays. Control for off-target effects with methylated purine standards .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the bioactivity or spectral properties of alkyl-substituted purines?
- Source Validation : Prioritize data from peer-reviewed journals or authoritative databases (e.g., NIST) over commercial SDS sheets, which may lack experimental details .
- Reproducibility : Replicate key experiments (e.g., synthesis, spectroscopy) under standardized conditions. For example, IR spectra for 7-methylguanine vary across studies due to sample preparation (KBr disc vs. solution) .
- Contextual Factors : Consider differences in experimental setups, such as pH during NMR analysis or instrument resolution in spectral studies .
Q. Tables for Key Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
